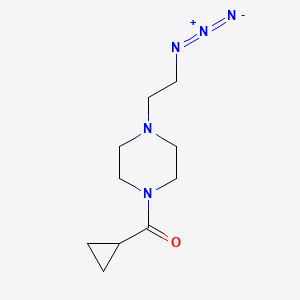

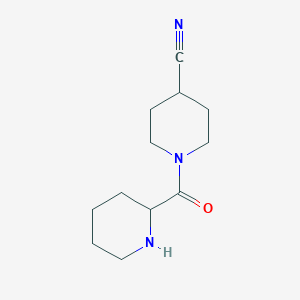

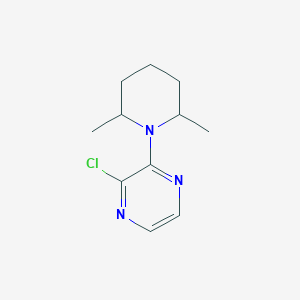

![molecular formula C9H11F3N2O2 B1480186 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098095-08-8](/img/structure/B1480186.png)

2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Vue d'ensemble

Description

“2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative . Pyrrole derivatives have been found to exhibit various biological activities, including insecticidal efficacy .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods such as the Paal-Knorr Pyrrole Synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis

In the 1,2,3,4-tetrahydropyrrolo[3,4-b]indole series, an alkyl- (ethyl-, isopropyl- or cyclopropyl-) -carbonyl or –sulfonyl group would seem particularly favorable as substituent R2, while a methylene linked to the position 2 of a 1,4-dimethylpyrrolidine or 4-methylpyrane ring would result to be effective as substituents R .Chemical Reactions Analysis

The chemical reactions of pyrrole derivatives involve various transformations. For instance, the reaction of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate provides highly substituted 2-trifluoromethyl pyrroles .Applications De Recherche Scientifique

Optoelectronic Materials Synthesis

Symmetrically substituted diketopyrrolopyrrole derivatives, including 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, have been synthesized under mild conditions and studied for their photophysical properties. These derivatives exhibit potential for creating novel organic optoelectronic materials due to their enhanced water solubility and varying optical properties under different conditions (Zhang et al., 2014).

Development of Organic Solar Cells

The compound has been used in the synthesis of an H-shaped, small molecular non-fullerene electron acceptor, demonstrating encouraging efficiency in organic solar cells with a high open-circuit voltage. This highlights its utility in the development of efficient solar energy harvesting systems (Gupta et al., 2017).

Polymer Chemistry

2,3,5,6-Tetra-substituted pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione derivatives have been synthesized and used to create cross-linked polymers. These polymers were investigated for their UV/vis absorption and electrochemical properties, indicating their potential applications in polymer chemistry (Zhang et al., 2010).

Photoluminescent Materials

Highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit have been developed. These polymers exhibit strong fluorescence with significant Stokes shifts and high quantum yields, making them suitable for applications in photoluminescent materials (Zhang & Tieke, 2008).

Organic Phototransistors

A difluorinated diketopyrrolopyrrole derivative related to 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione has been synthesized and applied in organic phototransistors. This demonstrates its potential in photoresponsive electronic devices (Lee et al., 2018).

Two-Photon Absorption Spectroscopy

New diketopyrrolopyrrole derivatives have been studied for their linear photophysics and stimulated emission properties. These studies contribute to understanding the two-photon absorption capabilities of such compounds, relevant in advanced spectroscopic applications (Zadeh et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-ethyl-3-(trifluoromethyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-2-14-7(15)4-3-13-6(9(10,11)12)5(4)8(14)16/h4-6,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKDYANJTRRQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2CNC(C2C1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

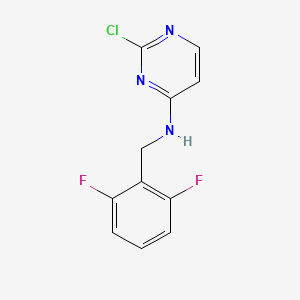

![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1480110.png)

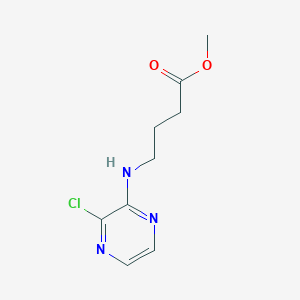

![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480120.png)

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480126.png)